molecular formula C17H23NO3 B2856436 4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-phenylcarbamate CAS No. 1005034-97-8

4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-phenylcarbamate

Cat. No.: B2856436
CAS No.: 1005034-97-8
M. Wt: 289.375
InChI Key: IPYTWWJJNIJNSE-UHFFFAOYSA-N
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Description

4-isopropyl-1-methyl-7-oxabicyclo[221]hept-2-yl N-phenylcarbamate is a chemical compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-phenylcarbamate typically involves the reaction of 4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl alcohol with phenyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve the distillation of eucalyptus oil followed by freeze separation to obtain the desired bicyclic alcohol precursor. This precursor is then reacted with phenyl isocyanate in large-scale reactors to produce the final product .

Chemical Reactions Analysis

Types of Reactions

4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-phenylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-phenylcarbamate involves its interaction with specific molecular targets, such as protein phosphatases. The compound’s unique structure allows it to bind to the active site of these enzymes, inhibiting their activity and thereby affecting various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    1-isopropyl-4-methyl-7-oxabicyclo[2.2.1]heptane: Shares a similar bicyclic structure but lacks the carbamate group.

    7-oxabicyclo[2.2.1]heptane derivatives: Various derivatives with different substituents on the bicyclic ring.

Uniqueness

4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-phenylcarbamate is unique due to the presence of both the oxabicycloheptane ring and the N-phenylcarbamate group, which confer distinct chemical and biological properties .

Properties

IUPAC Name

(1-methyl-4-propan-2-yl-7-oxabicyclo[2.2.1]heptan-2-yl) N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-12(2)17-10-9-16(3,21-17)14(11-17)20-15(19)18-13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYTWWJJNIJNSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CCC(O1)(C(C2)OC(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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